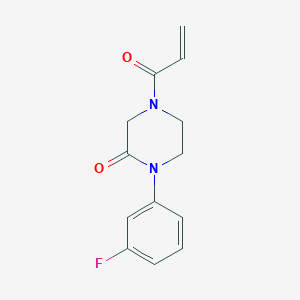

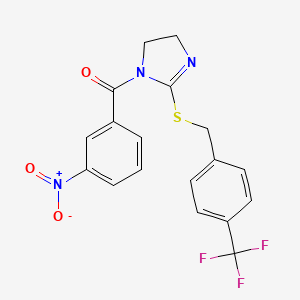

(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, "(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone," is a complex molecule that appears to be related to a class of compounds with central nervous system (CNS) depressant activity. These compounds have been studied for their potential therapeutic effects, including anticonvulsant and antipsychotic properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which share a similar pyrazole core to the compound , were synthesized and evaluated pharmacologically . The synthesis involved the creation of a pyrazole ring, followed by the introduction of various aryl groups. Although the exact synthesis of the compound of interest is not detailed, it is likely to involve similar synthetic strategies, including the formation of the pyrazole ring and subsequent functionalization with the appropriate substituents.

Molecular Structure Analysis

While the specific molecular structure of the compound is not provided, related compounds have been characterized using various spectroscopic techniques and, in some cases, X-ray diffraction studies . These studies can reveal the conformation of the molecule, the geometry around atoms of interest, and the presence of intra- and intermolecular interactions, such as hydrogen bonds, which can influence the compound's biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a pyrazole ring, for example, suggests potential reactivity at the nitrogen atoms, which could be exploited in further chemical modifications. Additionally, the presence of a thiophene moiety could influence the compound's electronic properties and its interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of dimethylpyrimidin and thiophenyl groups could affect the compound's lipophilicity, which in turn would influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The pyrazole core could contribute to the molecule's stability and its ability to interact with CNS receptors, potentially leading to the observed depressant activity .

Case Studies

Although no specific case studies are mentioned in the provided data, the pharmacological evaluation of related compounds has demonstrated CNS depressant activity, potential anticonvulsant properties, and a low order of acute toxicity . These findings suggest that the compound of interest may also exhibit similar pharmacological profiles, warranting further investigation in preclinical or clinical settings.

Scientific Research Applications

Antimicrobial and Anticancer Potential

This compound is structurally related to a class of compounds evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to exhibit significant antimicrobial and anticancer activities. These compounds, characterized by their unique structural features, were found to exhibit higher anticancer activity than the reference drug, doxorubicin, in some cases, highlighting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Interaction Studies

The compound's relevance extends to studies on molecular interactions, such as the investigation of antagonist interactions with cannabinoid receptors. These studies provide insights into the compound's conformational analysis and its implications for receptor binding and activity, offering a foundational understanding of its potential pharmacological applications (Shim et al., 2002).

Structural Analysis and Isomorphism

Research has also focused on structural analysis and the isomorphism exhibited by compounds with similar structural motifs. For example, studies on methyl- and chloro-substituted heterocyclic analogues reveal insights into their structural characteristics and the implications of these properties for their chemical behavior and potential applications (Rajni Swamy et al., 2013).

Enzyme Inhibitory Activities

The compound is part of research exploring its utility as an enzyme inhibitor, with studies indicating its potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings suggest its applicability in the development of treatments for conditions related to enzyme dysregulation (Cetin, Türkan, Bursal, & Murahari, 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-13-10-19(22-14(2)21-13)27-15-6-4-8-25(12-15)20(26)17-11-16(23-24(17)3)18-7-5-9-28-18/h5,7,9-11,15H,4,6,8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQCLNKJKCCZJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)

![6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2531183.png)

![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)

![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)